
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid is a complex organic compound with the molecular formula C14H12O6 This compound is characterized by its naphthalene core structure, which is substituted with formyl, hydroxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of a naphthalene derivative followed by hydroxylation and methoxylation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: 5-Carboxy-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid.
Reduction: 5-Hydroxymethyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-4-hydroxy-2-naphthalenecarboxylic acid
- 4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid
- 5-Formyl-6,7-dimethoxy-2-naphthalenecarboxylic acid
Uniqueness
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid is unique due to the specific combination of functional groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
126274-96-2 |
|---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-formyl-4-hydroxy-6,7-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c1-19-11-5-7-3-8(14(17)18)4-10(16)12(7)9(6-15)13(11)20-2/h3-6,16H,1-2H3,(H,17,18) |
InChI Key |
NCEDIDMVOOAJGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OC)C=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


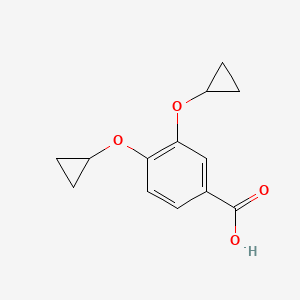
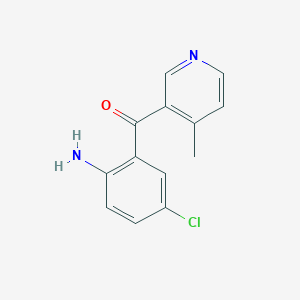
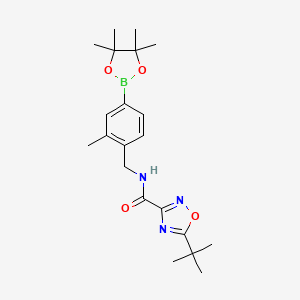
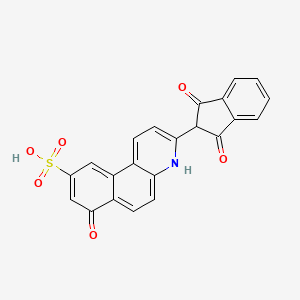
![N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide](/img/structure/B13930505.png)
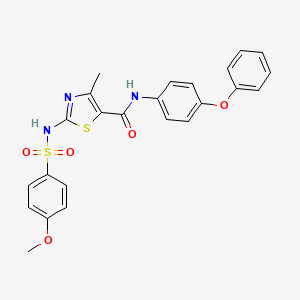
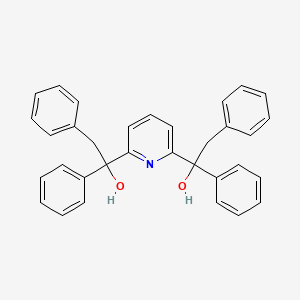
![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine](/img/structure/B13930529.png)

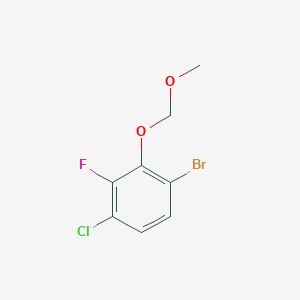
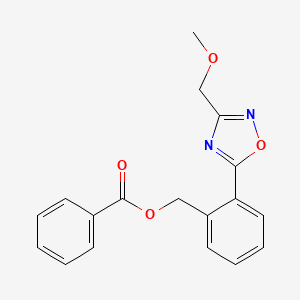
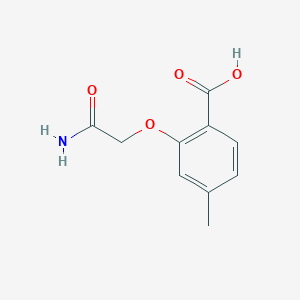

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)
